アロプリノールリボシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

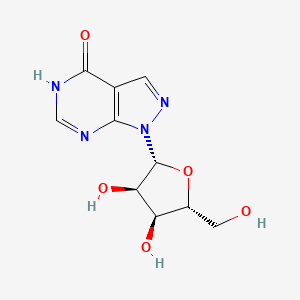

Allopurinol riboside is a nucleoside analogue that is allopurinol with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a metabolite. It is functionally related to an allopurinol.

Allopurinol riboside is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.

Allopurinol riboside is a natural product found in Trypanosoma brucei with data available.

科学的研究の応用

炎症性腸疾患(IBD)の管理

アロプリノールリボシドは、IBDの病態生理学において重要な役割を果たすプリン代謝への影響について研究されてきました。 アロプリノールとその代謝産物、アロプリノールリボシドを含む、は、腸上皮のエネルギーバランスと創傷治癒過程に影響を与えることが知られています {svg_1}。これは、プリンサルベージ経路と細胞代謝を調節することで、クローン病や潰瘍性大腸炎などの疾患の管理における潜在的な治療用途を示唆しています。

抗寄生虫活性

アロプリノールリボシドは、イノシンのヌクレオシドアナログであり、抗寄生虫活性を示しています {svg_2}。この用途は、従来の薬が効果がないか、耐性を発達させている寄生虫感染症の治療開発において特に重要です。

プリン代謝研究

合成ヒポキサンチン異性体として、アロプリノールリボシドはプリン代謝の理解に貢献しています。 実験設定では、キサンチンオキシダーゼの阻害とそのヒポキサンチン分解への影響を研究するために使用され、これは高尿酸血症や痛風の新しい治療法の開発に不可欠です {svg_3}.

エネルギー代謝と創傷治癒

研究は、アロプリノールリボシドが、細胞エネルギー分配と創傷治癒に不可欠なアデニレートとクレアチン代謝に影響を与える可能性があることを示しています {svg_4}。この用途は、高エネルギー需要の組織の傷の治療とより迅速な回復を促進する新しいアプローチにつながる可能性があります。

AMPK調節

アロプリノールリボシドは、細胞エネルギー恒常性の主要な調節因子であるAMP活性化タンパク質キナーゼ(AMPK)の調節不全に関与しているとされています {svg_5}。AMPK調節におけるその役割を理解することは、代謝障害やエネルギー調節不全に関連する疾患を標的とする薬物の開発に役立ちます。

ヌクレオチド生合成

この化合物は、DNAおよびRNA合成を含む細胞機能にとって重要なヌクレオチド生合成において役割を果たします。 プリンサルベージ経路に影響を与えることにより、アロプリノールリボシドは、ヌクレオチド生合成とそのさまざまな疾患における影響を調べるためのツールとして機能します {svg_6}.

作用機序

Target of Action

Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .

Mode of Action

Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .

Biochemical Pathways

The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .

Pharmacokinetics

It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .

Result of Action

The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .

Action Environment

The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .

生化学分析

Biochemical Properties

Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . Allopurinol, from which allopurinol riboside is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation . This process involves interactions with enzymes such as xanthine oxidase .

Cellular Effects

Allopurinol riboside has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of allopurinol riboside, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit . This suggests that allopurinol riboside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of allopurinol riboside involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, allopurinol riboside exerts its effects at the molecular level . Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This could suggest similar mechanisms for allopurinol riboside.

Temporal Effects in Laboratory Settings

Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis .

Dosage Effects in Animal Models

Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats .

Metabolic Pathways

Allopurinol riboside is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This suggests that allopurinol riboside may also be involved in similar metabolic pathways.

Transport and Distribution

Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite .

Subcellular Localization

Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit , suggesting that allopurinol riboside may also have effects on subcellular localization.

生物活性

Allopurinol riboside, a significant metabolite of allopurinol, has garnered attention due to its potential biological activities and therapeutic implications. This article will delve into the pharmacokinetics, mechanisms of action, and clinical findings associated with allopurinol riboside, supported by data tables and relevant case studies.

Overview of Allopurinol Riboside

Allopurinol riboside is formed from allopurinol through the action of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in vivo. It is considered a nucleoside analog that may exhibit various biological effects, particularly in metabolic pathways involving purines.

Pharmacokinetics

The pharmacokinetic profile of allopurinol riboside has been studied extensively. Key findings include:

- Absorption and Elimination : After oral administration, allopurinol riboside peaks in plasma approximately 1.6 hours post-dose, with an elimination half-life of about 3 hours .

- Dose-Response Relationship : In clinical studies, plasma levels did not increase proportionally with higher doses, suggesting incomplete absorption or metabolism by enteric flora .

Table 1: Pharmacokinetic Parameters of Allopurinol Riboside

| Parameter | Value |

|---|---|

| Peak Plasma Time | 1.6 hours |

| Elimination Half-Life | 3 hours |

| Maximum Concentration | Varies with dosage |

Neuroprotective Effects

Research indicates that allopurinol riboside may have neuroprotective properties. In a study involving neonatal rats subjected to hypoxic-ischemic injury, treatment with allopurinol resulted in reduced brain damage when administered shortly after the insult . Notably, while allopurinol showed protective effects, the specific contribution of allopurinol riboside remains less clear.

Metabolic Effects

Allopurinol riboside has been shown to influence purine metabolism significantly:

- Energy Metabolism : It modulates energy metabolism in intestinal epithelial cells and affects creatine concentrations both intracellularly and extracellularly .

- Impact on Colitis : In models of acute colitis, allopurinol riboside sensitizes the epithelium to metabolic insults, indicating potential roles in inflammatory conditions .

Clinical Studies

A randomized controlled trial evaluated the safety and efficacy of allopurinol riboside as an antiparasitic agent. The study involved 32 healthy male volunteers receiving multiple doses without significant toxicity noted. However, unexpected low plasma levels were observed compared to preclinical studies .

Case Study Insights

In chronic heart failure patients, administration of allopurinol (not specifically riboside) improved endothelial function and reduced oxidative stress markers . This suggests that while allopurinol riboside's direct effects are still being elucidated, its parent compound may confer cardiovascular benefits that could be relevant to its metabolites.

Allopurinol riboside's mechanisms are thought to involve:

- Antioxidant Activity : At certain concentrations, it may exert antioxidant effects that contribute to cellular protection against oxidative stress.

- Inhibition of Enzymatic Activity : Similar to allopurinol, it may inhibit enzymes involved in purine metabolism, thereby influencing uric acid levels and related pathways .

Summary and Future Directions

Allopurinol riboside represents a fascinating area of research due to its potential biological activities and therapeutic applications. While current studies highlight its role in purine metabolism and possible neuroprotective effects, further research is essential to fully understand its mechanisms and clinical relevance.

Future investigations should focus on:

- Longitudinal Studies : Assessing the long-term effects of allopurinol riboside on various metabolic disorders.

- Comparative Studies : Evaluating its efficacy against other nucleoside analogs in treating conditions like gout or chronic inflammatory diseases.

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its actions.

特性

CAS番号 |

16220-07-8 |

|---|---|

分子式 |

C10H12N4O5 |

分子量 |

268.23 g/mol |

IUPAC名 |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |

InChIキー |

KFQUAMTWOJHPEJ-UHFFFAOYSA-N |

SMILES |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

異性体SMILES |

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

正規SMILES |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Q1: What is the primary mechanism of action of allopurinol riboside?

A1: Allopurinol riboside exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]

Q2: How does the inhibition of HGPRT affect these parasites?

A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]

Q3: Are mammalian cells similarly affected by allopurinol riboside?

A3: While allopurinol riboside can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.

Q4: What is the molecular formula and weight of allopurinol riboside?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of allopurinol riboside. Further investigation using external resources would be necessary to obtain this information.

Q5: Is there any information available about its spectroscopic properties?

A5: One study investigates the ultrafast excited state dynamics of allopurinol riboside using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.

Q6: What is known about the absorption of allopurinol riboside?

A6: Allopurinol riboside exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.

Q7: How is allopurinol riboside metabolized in the body?

A7: Allopurinol riboside is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.

Q8: Does probenecid affect the pharmacokinetics of allopurinol riboside?

A8: Yes, probenecid has been shown to reduce the renal clearance of allopurinol riboside, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.

Q9: What is the in vitro efficacy of allopurinol riboside against Leishmania species?

A9: Allopurinol riboside demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]

Q10: Has allopurinol riboside been evaluated in animal models of leishmaniasis?

A10: Yes, studies show that allopurinol riboside can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []

Q11: What about its efficacy in human clinical trials for leishmaniasis?

A11: Clinical trials evaluating the efficacy of allopurinol riboside in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]

Q12: Have any specific drug delivery strategies been investigated for allopurinol riboside?

A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target allopurinol riboside specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。